Unveiling the Elusive Structure: A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Unveiling the Elusive Structure: A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocyclic core of azepines continues to be a fertile ground for the discovery of novel therapeutics. Among these, the dihydroazepine scaffold, particularly with dicarboxylate substitutions, presents a compelling synthetic target with potential applications in medicinal chemistry. This in-depth technical guide addresses the current state of knowledge and outlines a comprehensive research program for the definitive structural elucidation of a key member of this family: Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate. While a definitive crystal structure of this specific molecule remains to be published, this guide provides a robust framework for its synthesis, characterization, and eventual crystallographic analysis. By synthesizing data from related compounds and established methodologies, we present a predictive analysis of its structural features and a clear, actionable pathway for researchers to obtain and validate its crystal structure. This document is intended to serve as a foundational resource, empowering researchers to advance the understanding of this promising class of molecules.
Introduction: The Significance of the Dihydroazepine Scaffold
Azepines and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antiviral, and anticancer properties. The unique conformational flexibility of the seven-membered ring system allows for interactions with a wide range of biological targets. The introduction of ester functionalities, as seen in Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate, provides handles for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the three-dimensional structure of this core scaffold is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide, therefore, addresses the critical gap in the literature regarding the crystal structure of this specific dihydroazepine dicarboxylate.
Synthetic Pathways to the Dihydroazepine Core
The synthesis of dihydroazepine derivatives can be approached through several strategic routes. While a specific, optimized synthesis for Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is not extensively documented, established methods for related compounds provide a strong starting point. One promising approach involves an intramolecular condensation reaction.[1][2][3]
Proposed Synthetic Protocol: Intramolecular Cyclization
This protocol is based on the highly efficient and scalable intramolecular cyclic condensation of tertiary enamides containing a formyl group, which has been successfully employed for the synthesis of diverse 2,3-dihydro-1H-azepine derivatives.[1][2][3]
Step 1: Synthesis of the Precursor Tertiary Enamide
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Rationale: The initial step involves the synthesis of a linear precursor containing both the enamide and aldehyde functionalities required for the subsequent cyclization. The choice of starting materials will be dictated by the desired substitution pattern on the final azepine ring.
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Procedure:
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To a solution of a suitable primary amine in an aprotic solvent (e.g., dichloromethane), add a slight excess of an appropriate acyl chloride at 0 °C.
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After stirring for 1-2 hours, introduce a protected aldehyde-containing alkyl halide.
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The reaction mixture is then refluxed for 12-24 hours.
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Following completion (monitored by TLC), the reaction is quenched, and the product is purified by column chromatography to yield the tertiary enamide precursor.
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Step 2: Intramolecular Cyclization
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Rationale: This key step utilizes a Lewis acid catalyst to promote the intramolecular cyclization, forming the seven-membered dihydroazepine ring. The use of a dehydrating agent is crucial to drive the reaction to completion.
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Procedure:
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Dissolve the tertiary enamide precursor in a dry, inert solvent such as dichloromethane.
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Add a Lewis acid catalyst, for example, boron tribromide (BBr3), at a low temperature (e.g., -78 °C).[1][2][3]
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Introduce a dehydrating agent, such as phosphorus pentoxide (P2O5), to the reaction mixture.[1][2][3]
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Allow the reaction to warm to room temperature and stir for 24-48 hours.
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Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, and the combined organic layers are dried and concentrated.
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Purify the crude product via column chromatography to obtain the Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate.
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Diagram 1: Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate.
Physicochemical Characterization and Spectroscopic Analysis
Prior to attempting crystal growth, a thorough characterization of the synthesized compound is essential to confirm its identity and purity.
Table 1: Predicted and Known Properties of Related Azepine Derivatives
| Property | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate (Predicted) | 2,7-dimethyl-4,5-dihydro-1H-azepine-3,6-dicarboxylic acid dimethyl ester[4] | 2,3-dihydro-1H-azepine[5] |
| Molecular Formula | C10H13NO4 | C12H17NO4 | C6H9N |
| Molecular Weight | 211.21 g/mol | 239.27 g/mol | 95.14 g/mol |
| CAS Number | Not available | 3168-79-4 | Not available |
| Predicted Conformation | Boat-like | Not specified | Not specified |
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the protons on the azepine ring and the methyl esters. The coupling patterns will be crucial for confirming the connectivity of the atoms.
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¹³C NMR: Will provide information on the number and types of carbon atoms present, including the carbonyl carbons of the ester groups and the sp² and sp³ carbons of the dihydroazepine ring.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester groups (around 1730-1750 cm⁻¹) and the N-H stretch (if present, around 3300-3500 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.
The Path to a Crystal Structure: A Step-by-Step Guide
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in determining a crystal structure.
Protocol for Crystal Growth
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Rationale: The choice of solvent and crystallization technique is critical. A systematic screening of various conditions is necessary to identify the optimal parameters for crystal growth.
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Procedure:
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Solvent Screening: Begin with a range of common organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof).
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Slow Evaporation: Dissolve a small amount of the purified compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly at room temperature.
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Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a less polar solvent in which the compound is less soluble. The vapor of the less polar solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
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Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
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Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop.
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Diagram 2: Experimental Workflow for Crystal Structure Determination
Caption: A streamlined workflow for the determination of a single-crystal X-ray structure.
X-ray Crystallography
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Data Collection: A suitable single crystal will be mounted on a diffractometer, and X-ray diffraction data will be collected.
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Structure Solution and Refinement: The collected data will be processed to determine the unit cell parameters and space group. The structure will then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Predictive Structural Insights and Conformational Analysis
Based on the known structures of related azepine derivatives, we can make some predictions about the likely conformation of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate. Theoretical studies on dibenzoazepine analogues have shown that the seven-membered ring often adopts a boat-like conformation.[6] It is anticipated that the dihydroazepine ring in the target molecule will also exhibit a non-planar, boat-like or twisted-boat conformation to minimize steric strain.
Computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformation and electronic properties of the molecule.[7][8] Such studies can also aid in the interpretation of experimental spectroscopic data.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and definitive structural elucidation of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate. While a solved crystal structure is not yet available, the protocols and predictive insights presented herein offer a solid foundation for researchers in medicinal chemistry and drug discovery. The determination of this crystal structure will be a valuable contribution to the field, enabling a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and paving the way for the design of novel therapeutic agents. Future work should focus on the execution of the proposed synthetic and crystallographic experiments, followed by a detailed analysis of the resulting structural data in the context of its potential biological activity.
References
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Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(23), 12047–12057. [Link]
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PubChem. (n.d.). Dihydroazepine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal. [Link]
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Jelsch, C., & Lecomte, C. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 754. [Link]
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Zhu, W., Zhao, L., & Wang, M.-X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed. [Link]
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Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 108-115. [Link]
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Giri, R., Alberts, I., & Harding, W. W. (2020). Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold. Chemical biology & drug design, 96(2), 825–835. [Link]
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ResearchGate. (n.d.). A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with c-aminobutyric acid (GABA) by DFT. Retrieved January 24, 2026, from [Link]
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